molecular formula C18H20N2O4S2 B12466330 N-{4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl}propane-2-sulfonamide

N-{4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl}propane-2-sulfonamide

Cat. No.: B12466330
M. Wt: 392.5 g/mol
InChI Key: TTYKUKSFWHEBLI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of PF-4958242 involves multiple steps, including the formation of the biarylpropylsulfonamide structure. The synthetic route typically includes the following steps:

    Formation of the biaryl ether: This involves the coupling of a thiophene derivative with a phenol derivative under basic conditions.

    Oxolane ring formation: The biaryl ether is then subjected to cyclization to form the oxolane ring.

    Sulfonamide formation:

Industrial production methods for PF-4958242 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

PF-4958242 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Properties

Molecular Formula

C18H20N2O4S2

Molecular Weight

392.5 g/mol

IUPAC Name

N-[4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl]propane-2-sulfonamide

InChI

InChI=1S/C18H20N2O4S2/c1-12(2)26(21,22)20-16-10-23-11-17(16)24-14-5-3-13(4-6-14)18-8-7-15(9-19)25-18/h3-8,12,16-17,20H,10-11H2,1-2H3

InChI Key

TTYKUKSFWHEBLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1COCC1OC2=CC=C(C=C2)C3=CC=C(S3)C#N

Origin of Product

United States

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